

An In-depth Technical Guide to 5-Methoxypyrimidine-2-carbaldehyde: Synthesis and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Methoxypyrimidine-2-carbaldehyde

Cat. No.: B1321187

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-Methoxypyrimidine-2-carbaldehyde**, a heterocyclic aldehyde of interest in medicinal chemistry and synthetic organic chemistry. This document details its chemical and physical properties, outlines potential synthetic routes with experimental protocols, and discusses its potential applications, particularly in the context of drug discovery.

Compound Properties

5-Methoxypyrimidine-2-carbaldehyde, with the CAS number 220114-83-0, is a substituted pyrimidine featuring a methoxy group at the 5-position and a carbaldehyde (formyl) group at the 2-position.^[1] Its molecular formula is C₆H₆N₂O₂, corresponding to a molecular weight of 138.12 g/mol.^[1] While specific, experimentally determined physical properties like melting and boiling points are not readily available in the literature, data from its isomer, 2-Methoxypyrimidine-5-carbaldehyde (CAS 90905-32-1), can offer some comparative insights. The isomer is described as a white to yellow or brown solid.^[2]

Table 1: Physicochemical Properties of **5-Methoxypyrimidine-2-carbaldehyde** and a Key Isomer

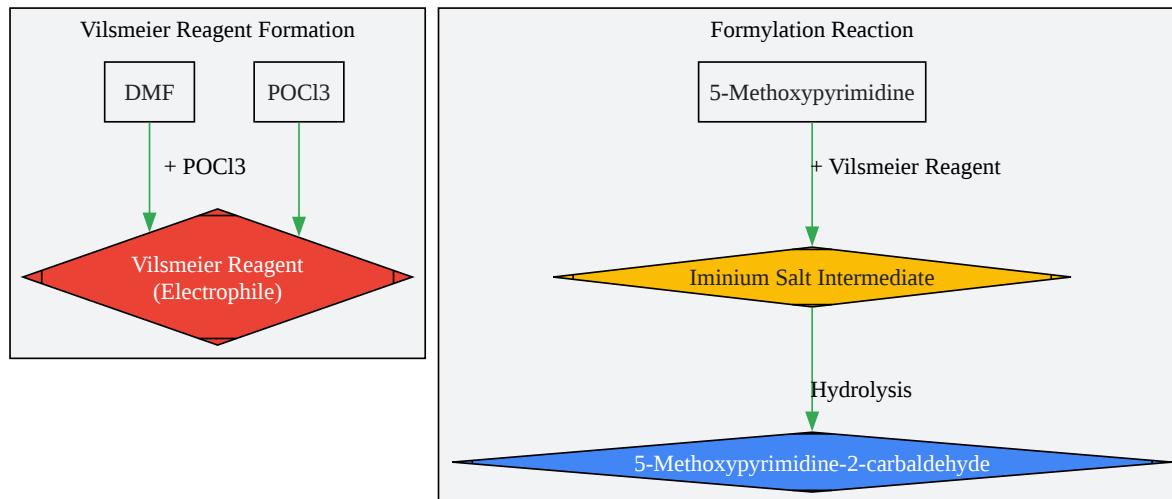
Property	5-Methoxypyrimidine-2-carbaldehyde	2-Methoxypyrimidine-5-carbaldehyde (Isomer)
CAS Number	220114-83-0 [1] [3]	90905-32-1 [2]
Molecular Formula	C ₆ H ₆ N ₂ O ₂ [1]	C ₆ H ₆ N ₂ O ₂ [2]
Molecular Weight	138.12 g/mol [1]	138.13 g/mol
Physical Form	Not explicitly stated	White to Yellow to Brown Solid [2]
Storage Conditions	Not explicitly stated	Inert atmosphere, 2-8°C [2]

Synthesis of 5-Methoxypyrimidine-2-carbaldehyde

The synthesis of **5-Methoxypyrimidine-2-carbaldehyde** is not extensively detailed in publicly available literature. However, based on established organic chemistry principles for the formylation of heterocyclic compounds, two primary synthetic strategies can be proposed: the Vilsmeier-Haack reaction and ortho-lithiation followed by formylation.

Proposed Synthetic Pathway 1: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#) The reaction typically employs a Vilsmeier reagent, generated *in situ* from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)



[Click to download full resolution via product page](#)

Caption: Proposed Vilsmeier-Haack reaction pathway for the synthesis of **5-Methoxypyrimidine-2-carbaldehyde**.

Experimental Protocol (Hypothetical):

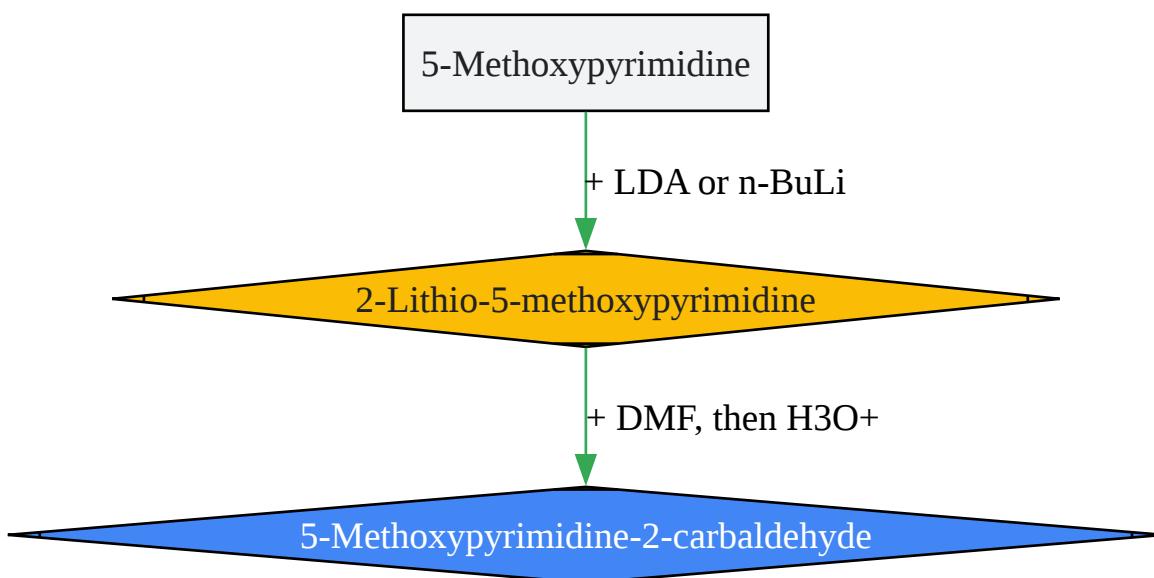
- **Vilsmeier Reagent Preparation:** In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0°C. Add phosphorus oxychloride (POCl₃) dropwise with stirring, maintaining the temperature below 10°C. Stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.
- **Formylation:** Dissolve 5-methoxypyrimidine in a suitable solvent (e.g., DMF or a chlorinated solvent). Cool the solution to 0°C and add the freshly prepared Vilsmeier reagent dropwise.
- **Reaction Monitoring and Work-up:** Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC). Upon

completion, pour the reaction mixture onto crushed ice and neutralize with an aqueous solution of a base (e.g., sodium acetate or sodium hydroxide).

- Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Proposed Synthetic Pathway 2: Ortho-lithiation and Formylation

Ortho-lithiation is a powerful method for the regioselective functionalization of aromatic and heteroaromatic rings, directed by a metalating group.[9][10][11] For 5-methoxypyrimidine, the methoxy group and the nitrogen atoms of the pyrimidine ring can direct the lithiation to the C2 position. The resulting lithiated intermediate can then be quenched with an electrophilic formylating agent like DMF.[9][12][13]



[Click to download full resolution via product page](#)

Caption: Proposed ortho-lithiation and formylation pathway for the synthesis of **5-Methoxypyrimidine-2-carbaldehyde**.

Experimental Protocol (Hypothetical):

- Lithiation: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 5-methoxypyrimidine in anhydrous tetrahydrofuran (THF). Cool the solution to -78°C. Add a strong lithium base, such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi), dropwise. Stir the mixture at -78°C for 1-2 hours.
- Formylation: Add anhydrous N,N-dimethylformamide (DMF) dropwise to the reaction mixture at -78°C.
- Reaction Quenching and Work-up: Allow the reaction to slowly warm to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
- Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography to yield the final product.

Spectroscopic Characterization (Predicted)

While experimental spectroscopic data for **5-Methoxypyrimidine-2-carbaldehyde** is not readily available, predictions can be made based on the analysis of structurally similar compounds.

Table 2: Predicted Spectroscopic Data for **5-Methoxypyrimidine-2-carbaldehyde**

Technique	Predicted Features
¹ H NMR	<ul style="list-style-type: none">- Aldehydic proton (CHO): singlet, δ 9.8-10.5 ppm.- Pyrimidine protons (H4, H6): two distinct signals, likely doublets or singlets depending on coupling, in the aromatic region (δ 8.0-9.0 ppm).- Methoxy protons (OCH₃): singlet, δ 3.9-4.2 ppm.
¹³ C NMR	<ul style="list-style-type: none">- Aldehydic carbon (CHO): δ 185-195 ppm.- Pyrimidine carbons: signals in the range of δ 110-170 ppm.- Methoxy carbon (OCH₃): δ 55-60 ppm.
IR (Infrared) Spectroscopy	<ul style="list-style-type: none">- C=O stretch (aldehyde): strong absorption around 1680-1710 cm⁻¹.- C-H stretch (aldehyde): two weak bands around 2720 and 2820 cm⁻¹.- C-O stretch (methoxy): strong absorption around 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric).- Aromatic C=C and C=N stretching: multiple bands in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)	<ul style="list-style-type: none">- Molecular ion peak (M⁺) at m/z = 138.

Potential Applications and Biological Activity

The pyrimidine scaffold is a ubiquitous structural motif in a vast array of biologically active compounds, including antimicrobial, anti-inflammatory, and anticancer agents.[\[14\]](#) The presence of both a methoxy and a carbaldehyde group on the pyrimidine ring of **5-Methoxypyrimidine-2-carbaldehyde** makes it a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.

The aldehyde functionality can serve as a handle for various chemical transformations, such as reductive amination to introduce diverse amine-containing side chains, Wittig reactions to form alkenes, and oxidation to the corresponding carboxylic acid. These modifications can be employed to explore the structure-activity relationships (SAR) of novel pyrimidine derivatives.

While no specific biological activities have been reported for **5-Methoxypyrimidine-2-carbaldehyde** itself, related pyrimidine derivatives have shown a broad spectrum of pharmacological effects:

- Antimicrobial Activity: Many pyrimidine-containing compounds have demonstrated potent activity against various bacterial and fungal strains.[14][15][16]
- Anticancer Activity: The pyrimidine core is a key component of several anticancer drugs. Novel pyrimidine derivatives are continually being investigated for their cytotoxic effects against various cancer cell lines.[17][18]
- Enzyme Inhibition: Substituted pyrimidines have been shown to inhibit various enzymes, making them attractive targets for drug development.[19]

Further research is warranted to explore the potential biological activities of **5-Methoxypyrimidine-2-carbaldehyde** and its derivatives.

Conclusion

5-Methoxypyrimidine-2-carbaldehyde is a valuable, yet under-explored, building block for synthetic and medicinal chemistry. While detailed experimental data is currently limited, established synthetic methodologies for pyrimidine formylation provide a clear path for its preparation. The versatile functionalities present in this molecule offer numerous opportunities for the development of novel compounds with potential therapeutic applications. This guide serves as a foundational resource to stimulate further research into the synthesis, characterization, and biological evaluation of this promising heterocyclic aldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. 2-Methoxypyrimidine-5-carbaldehyde | 90905-32-1 [sigmaaldrich.cn]

- 3. 220114-83-0|5-Methoxypyrimidine-2-carbaldehyde|BLD Pharm [bldpharm.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 8. ijpcbs.com [ijpcbs.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. researchgate.net [researchgate.net]
- 11. arkat-usa.org [arkat-usa.org]
- 12. Formylation - Common Conditions [commonorganicchemistry.com]
- 13. Formylation - Lithiation [commonorganicchemistry.com]
- 14. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides [pharmacia.pensoft.net]
- 16. scirp.org [scirp.org]
- 17. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis , characterization , a Cytotoxicity study of a New [(6S)-6-(2-hydroxyphenyl)-5-methoxy-2-thioxo-1,2,3,6-tetrahydropyrimidine-4-carbonitrile] | Academia Open [acopen.umsida.ac.id]
- 19. Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Methoxypyrimidine-2-carbaldehyde: Synthesis and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1321187#5-methoxypyrimidine-2-carbaldehyde-synthesis-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com